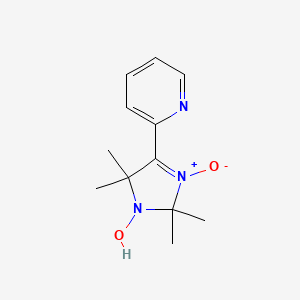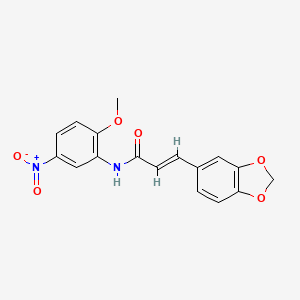
2-cyano-N'-cyclooctylideneacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N'-cyclooctylideneacetohydrazide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydrazides and has been shown to exhibit anticancer and immunomodulatory properties.
Mecanismo De Acción
The mechanism of action of 2-cyano-N'-cyclooctylideneacetohydrazide is not fully understood. However, it has been proposed that 2-cyano-N'-cyclooctylideneacetohydrazide acts by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is involved in the detoxification of reactive oxygen species, and its inhibition leads to the accumulation of reactive oxygen species, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-cyano-N'-cyclooctylideneacetohydrazide has been shown to exhibit biochemical and physiological effects in both in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce tumor size in animal models. In addition, 2-cyano-N'-cyclooctylideneacetohydrazide has been found to enhance the activity of natural killer cells and T cells, leading to an improved immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyano-N'-cyclooctylideneacetohydrazide is its specificity for NQO1, which makes it a potential therapeutic agent for cancer treatment. However, its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer. In addition, the purity of 2-cyano-N'-cyclooctylideneacetohydrazide is crucial for its effectiveness in scientific research, and its synthesis can be challenging.
Direcciones Futuras
There are several future directions for the study of 2-cyano-N'-cyclooctylideneacetohydrazide. One direction is to further investigate its mechanism of action and its potential therapeutic applications in different types of cancer. Another direction is to explore its immunomodulatory properties and its potential use in immunotherapy. Furthermore, the development of new synthesis methods and the optimization of purification techniques can improve the purity and yield of 2-cyano-N'-cyclooctylideneacetohydrazide, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 2-cyano-N'-cyclooctylideneacetohydrazide involves the reaction between cyclooctanone and hydrazine hydrate, followed by the reaction with cyanoacetic acid. The final product is obtained after purification using column chromatography. The purity of 2-cyano-N'-cyclooctylideneacetohydrazide is crucial for its effectiveness in scientific research.
Aplicaciones Científicas De Investigación
2-cyano-N'-cyclooctylideneacetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells and reduce tumor size in animal models. In addition, 2-cyano-N'-cyclooctylideneacetohydrazide has been found to have immunomodulatory properties by enhancing the activity of natural killer cells and T cells.
Propiedades
IUPAC Name |
2-cyano-N-(cyclooctylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-9-8-11(15)14-13-10-6-4-2-1-3-5-7-10/h1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQVLCSYNRDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CC#N)CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)

![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)


![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)

![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
